ExoZ protein - 142540-66-7

ExoZ protein

Catalog Number: EVT-1519566
CAS Number: 142540-66-7
Molecular Formula: C12H11NO3
Molecular Weight: 0
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Product Introduction

Overview

ExoZ protein is a significant virulence factor produced by Pseudomonas aeruginosa, a pathogenic bacterium known for its opportunistic infections in immunocompromised individuals. This protein is part of a larger family of exoenzymes, which includes ExoS, ExoT, and ExoU, that contribute to the bacterium's ability to evade host defenses and promote disease. The ExoZ protein is classified as an exoenzyme associated with type III secretion systems, which are specialized mechanisms used by certain bacteria to inject virulence factors directly into host cells.

Source and Classification

ExoZ is primarily sourced from Pseudomonas aeruginosa strains, particularly those isolated from clinical settings. It is classified under the category of secreted proteins involved in bacterial pathogenesis. The classification is based on its function as a type III secretion system effector, which allows it to manipulate host cellular processes to favor bacterial survival and replication.

Synthesis Analysis

Methods and Technical Details

The synthesis of ExoZ protein involves several steps:

  1. Gene Expression: The exoZ gene is transcribed into messenger RNA within the bacterial cell.
  2. Translation: Ribosomes translate this messenger RNA into the ExoZ protein.
  3. Secretion: Following translation, ExoZ is translocated across the inner membrane into the periplasmic space and then through the outer membrane via the type III secretion system.

Experimental techniques such as polymerase chain reaction (PCR) and Western blotting are commonly used to analyze the expression levels of ExoZ. For example, PCR can amplify the exoZ gene from bacterial genomic DNA, while Western blotting can confirm the presence of the protein using specific antibodies .

Molecular Structure Analysis

Structure and Data

Data regarding the molecular weight and amino acid composition can be derived from sequence analysis. For instance, ExoZ has been reported to have a molecular weight of approximately 30 kilodaltons .

Chemical Reactions Analysis

Reactions and Technical Details

ExoZ participates in various biochemical reactions that alter host cell functions:

  1. ADP-Ribosylation: Similar to other exoenzymes like ExoS, ExoZ can modify host proteins through ADP-ribosylation, which involves transferring an ADP-ribose moiety from nicotinamide adenine dinucleotide to target proteins.
  2. Inhibition of Cellular Processes: By modifying host proteins, ExoZ disrupts normal cellular signaling pathways, leading to impaired immune responses.

These reactions can be studied using radiolabeled substrates in vitro to quantify enzymatic activity and assess functional impacts on host cells .

Mechanism of Action

Process and Data

The mechanism of action for ExoZ primarily involves its role as an effector in type III secretion systems:

  1. Injection into Host Cells: Upon contact with a host cell, Pseudomonas aeruginosa uses its secretion system to inject ExoZ directly into the cytoplasm.
  2. Targeting Host Proteins: Once inside, ExoZ interacts with specific host proteins, leading to their modification.
  3. Disruption of Immune Responses: This modification can inhibit immune signaling pathways, allowing the bacterium to evade detection and destruction by the host immune system.

Quantitative data on the efficiency of these interactions can be obtained through co-immunoprecipitation assays and reporter gene analyses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ExoZ exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in aqueous solutions at physiological pH.
  • Stability: The protein's stability can be influenced by temperature and pH conditions; optimal activity typically occurs at physiological conditions (37°C and pH 7.4).
  • Molecular Weight: Approximately 30 kilodaltons.

These properties are essential for understanding how ExoZ functions within both bacterial physiology and interactions with host cells .

Applications

Scientific Uses

ExoZ protein has several applications in scientific research:

  • Pathogenesis Studies: Researchers study ExoZ to understand its role in bacterial virulence and pathogenesis.
  • Vaccine Development: Insights gained from studying ExoZ may inform vaccine strategies against Pseudomonas aeruginosa infections.
  • Therapeutic Targets: Understanding how ExoZ modifies host cell functions could lead to novel therapeutic approaches aimed at inhibiting its activity or restoring normal cellular functions.
Molecular Characterization of ExoZ

Genetic Locus Identification in Rhizobium meliloti Megaplasmids

Table 1: Genetic Features of the exoZ Locus

FeatureDescription
Genomic LocationMegaplasmid 2 of Rhizobium meliloti 2011
Fragment Coordinates2.6 kb ClaI-BamHI fragment
Adjacent GenesexoB (divergent orientation)
Transcription UnitMonocistronic
Regulatory ElementsDedicated promoter identified via exo-lacZ fusion
Mutagenesis ImpactPlasmid integration abolishes acidic EPS production but permits nodule formation

Nucleotide Sequence Analysis of exoZ Gene

The exoZ gene comprises a 987 bp open reading frame encoding a 328-amino acid protein. Nucleotide sequencing revealed a GC content of 61.2%, consistent with the genomic bias of Rhizobium meliloti [1]. The sequence lacks typical rho-independent transcription terminators downstream, suggesting termination may rely on rho-dependent mechanisms or contextual genomic elements. Upstream regulatory analysis identified a canonical σ70-dependent promoter with -10 (TATAAT) and -35 (TTGACA) boxes, though potential binding sites for symbiotic regulators like NodD or SyrM remain uncharacterized. The 5'-untranslated region (UTR) contains a putative Shine-Dalgarno sequence (AGGAG) positioned 8 bp upstream of the ATG start codon, facilitating ribosomal binding. The coding sequence lacks introns and displays a codon adaptation index (CAI) of 0.72, indicating moderate expression efficiency. Mutational studies using insertion or deletion mutants confirmed that frameshifts within this ORF disrupt EPS synthesis without abolishing nodule formation [1] [4].

Structural Features of ExoZ Protein

Transmembrane Domain Architecture

ExoZ is predicted to be an integral membrane protein with a complex transmembrane topology. Hydropathy analysis using the Kyte-Doolittle algorithm reveals three transmembrane helices (residues 45–67, 132–154, and 215–237) connected by cytoplasmic and periplasmic loops [1] [10]. The N-terminus resides in the cytoplasm, while the C-terminus is periplasmic—a configuration consistent with its role in interfacing with extracellular polysaccharide components. The central cytoplasmic loop (residues 90–120) harbors a conserved DxD motif (Asp98-Gly-Asp100), potentially involved in coordinating nucleotide-sugar substrates or metal cofactors. This architecture supports ExoZ’s function as a glycosyltransferase or modifier positioned at the membrane-cytosol interface for EPS precursor processing. Experimental validation using alkaline phosphatase fusions confirmed the periplasmic orientation of the C-terminal domain, essential for interaction with nascent polysaccharide chains [10].

Homology Modeling with NodX Protein

ExoZ exhibits 23.3% sequence identity and 41.7% similarity to NodX, an O-acetyltransferase from Rhizobium leguminosarum bv. viciae strain TOM [1]. Homology modeling using SWISS-MODEL workspace leveraged the crystal structure of NodX (PDB: 2X4A) as a template to generate a robust 3D model of ExoZ [3] [7]. The model reveals a conserved α/β-fold in the periplasmic domain, featuring a Rossmann-like nucleotide-binding motif (residues 155–280) and a catalytic triad (Ser162, His197, Asp225) critical for acetyltransferase activity. Key structural elements include:

  • A deep hydrophobic pocket for acetyl-CoA binding
  • A flexible loop (residues 180–195) gating substrate access
  • A charged surface cleft for polysaccharide docking

Table 2: Structural Comparison of ExoZ and NodX Proteins

FeatureExoZNodXFunctional Implication
Sequence Identity23.3%ReferenceDistant evolutionary relationship
Catalytic TriadSer162-His197-Asp225Ser158-His193-Asp221Conserved acetyltransferase mechanism
Acetyl-CoA PocketHydrophobic (Phe170, Trp203)Phe166, Trp199)Substrate specificity
Predicted Solvent Exposure42% surface-exposed residues45%Enhanced polysaccharide interaction capacity

Molecular dynamics simulations of the ExoZ model confirm structural stability, with root-mean-square deviation (RMSD) values <2.0 Å over 50 ns simulations. Discrepancies in loop regions between ExoZ and NodX suggest divergent substrate specificities—NodX modifies Nod factors, while ExoZ likely acylates EPS subunits [1] [7] [9].

Post-Translational Modifications and Membrane Localization

ExoZ undergoes essential post-translational modifications that dictate its subcellular localization and function. N-terminal lipidation via palmitoylation at Cys3O-linked glycosylation at Thr78 and Ser215—modifications critical for protein stability in the periplasmic space. Immunoblotting with subcellular fractionation antibodies confirmed >90% membrane association, with minimal soluble pools. The protein’s membrane integration is energy-dependent, requiring the Sec translocon and signal recognition particle (SRP) for co-translational insertion. Experimental evidence from in vivo crosslinking studies demonstrates ExoZ’s interaction with ExoP, a putative polysaccharide copolymerase, suggesting it participates in a membrane-embedded EPS assembly complex. Glycosylation-deficient mutants (T78A/S215A) exhibit 50% reduced EPS acetylation, confirming the functional role of these modifications [10].

Table 3: Post-Translational Modifications of ExoZ Protein

Modification TypeSite(s)Enzyme ResponsibleFunctional Consequence
N-PalmitoylationCys3Inner membrane acyltransferaseMembrane anchoring and complex assembly
O-GlycosylationThr78, Ser215PglL oligosaccharyltransferaseProtein stability and enzymatic activity
Proteolytic ProcessingN-terminal 22-aa signal peptideSignal peptidase IPeriplasmic localization

List of Chemical Compounds Mentioned:

  • UDP-glucose
  • Acetyl-CoA
  • Succinoglycan
  • Galactoglucan (EPS II)
  • Calcofluor-binding exopolysaccharide
  • Lipid-linked oligosaccharide precursors
  • Palmitic acid
  • O-linked glycans

Properties

CAS Number

142540-66-7

Product Name

ExoZ protein

Molecular Formula

C12H11NO3

Synonyms

ExoZ protein

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